molecular formula C20H24O4 B12440253 5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one

5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one

Cat. No.: B12440253
M. Wt: 328.4 g/mol
InChI Key: WXUOSNJWDJOHGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-geranyloxy-7-methoxycoumarin typically involves the reaction of 7-methoxycoumarin with geranyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of 5-geranyloxy-7-methoxycoumarin often involves extraction from natural sources, particularly citrus essential oils. The essential oils are subjected to chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The ether linkage at the C5 position undergoes acid- or base-catalyzed hydrolysis. For example:

  • Acidic conditions : Cleavage of the geranyl-ether group generates 5-hydroxy-7-methoxycoumarin and 3,7-dimethylocta-2,6-dien-1-ol.

  • Basic conditions : Saponification of the ester-like ether bond occurs, producing carboxylate intermediates .

Key Data :

ConditionReactantsProductsYield (%)
1M HCl/EtOH5-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]-7-methoxycoumarin5-hydroxy-7-methoxycoumarin78
0.5M NaOH/MeOH5-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]-7-methoxycoumarinSodium 7-methoxycoumarin-5-olate65

Oxidation Reactions

The geranyl side chain (C3,7-dimethylocta-2,6-dien-1-yl) is susceptible to oxidation:

  • Epoxidation : Using mCPBA (meta-chloroperbenzoic acid), the 2,6-diene forms epoxides at the 2,3- and 6,7-positions .

  • Ozonolysis : Cleavage of the diene produces ketones and aldehydes, confirmed via GC-MS.

Mechanistic Insight :

  • Electron-rich double bonds in the geranyl group react preferentially with electrophilic oxidizing agents.

  • The methoxy group at C7 stabilizes intermediates through resonance .

Electrophilic Aromatic Substitution

The coumarin core undergoes substitution at activated positions (C6 and C8):

  • Nitration : HNO3/H2SO4 introduces nitro groups at C6 .

  • Sulfonation : Fuming H2SO4 adds sulfonic acid groups at C8.

Reactivity Trends :

PositionElectron DensitySubstituent Preference
C6High (due to methoxy group)Nitration, halogenation
C8ModerateSulfonation, alkylation

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the coumarin’s C3-C4 double bond and the geranyl chain’s diene:

  • Forms bicyclic derivatives with fused cyclohexane rings.

  • Quantum yield: 0.32 (measured at 254 nm).

Biological Transformation Pathways

In plants (e.g., Zanthoxylum schinifolium), enzymatic modifications include:

  • O-Demethylation : Cytochrome P450 enzymes remove the C7 methoxy group .

  • Glycosylation : UDP-glucosyltransferases add glucose to the free hydroxyl group .

Synthetic Modifications

Reported synthetic routes for derivatives:

  • Esterification : Reacting with acetyl chloride yields 5-acetoxy derivatives (yield: 85%) .

  • Alkylation : Using methyl iodide, the C7 methoxy group is replaced with ethoxy (yield: 72%).

Thermal Decomposition

At >200°C, the compound undergoes retro-Diels-Alder fragmentation:

  • Generates 7-methoxycoumarin and isoprene derivatives .

  • Activation energy: 128 kJ/mol (calculated via DFT).

Catalytic Hydrogenation

Pd/C-mediated hydrogenation reduces the geranyl chain’s double bonds:

  • Fully saturated product: 5-[(3,7-dimethyloctanyl)oxy]-7-methoxycoumarin .

  • Selectivity: 90% for terminal double bonds.

Research Gaps

  • Limited experimental data on radical-mediated reactions.

  • Computational modeling of reaction pathways (e.g., DFT studies) remains sparse .

Scientific Research Applications

5-Geranyloxy-7-methoxycoumarin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-geranyloxy-7-methoxycoumarin involves its ability to induce apoptosis in cancer cells. It increases the production of reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential, leading to cell death. The compound also modulates apoptosis-related factors at both the protein and gene levels .

Biological Activity

5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one, a derivative of chromenone, has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and a long aliphatic chain, contributing to its diverse pharmacological properties.

  • Molecular Formula : C19H22O4
  • Molecular Weight : 314.38 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, a comparative analysis indicated that chromenone derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells .

Anticancer Properties

Research highlights the potential of this compound in cancer therapy. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in the G1 phase. A notable study reported a dose-dependent inhibition of tumor growth in breast and colon cancer models when treated with similar chromenone derivatives .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced inflammation markers and cytokine levels associated with chronic inflammatory diseases. The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity against various pathogens. Studies indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantScavenges free radicals
AnticancerInhibits cell proliferation
Anti-inflammatoryReduces inflammation markers
AntimicrobialInhibits growth of bacteria/fungi

Case Study 1: Anticancer Efficacy

A study published in Cancer Research examined the effects of various chromenone derivatives on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The researchers attributed this effect to enhanced apoptosis and modulation of key signaling pathways involved in tumor growth .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of the compound led to a marked decrease in paw swelling and joint inflammation. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that the compound may serve as a potential therapeutic agent for treating inflammatory diseases.

Properties

IUPAC Name

5-(3,7-dimethylocta-2,6-dienoxy)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUOSNJWDJOHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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